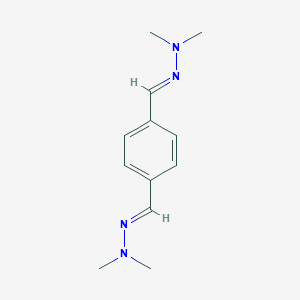![molecular formula C14H23BrN2O2 B271593 N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, also known as BODIPY-FL-Ahx-TMR, is a fluorescent dye that has been widely used in scientific research for various applications.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR involves the binding of the dye to specific targets, such as proteins or membranes. The fluorescent properties of the dye allow for the visualization and detection of these targets, providing valuable insights into their function and behavior.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It has been used in a wide range of cell types and organisms, with no reported toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR in lab experiments include its high sensitivity, specificity, and versatility. It can be used for a wide range of applications, and its fluorescent properties allow for easy detection and visualization. However, some limitations of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR include its cost, stability, and potential interference with other fluorescent dyes.
Direcciones Futuras
There are many potential future directions for the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR in scientific research. These include the development of new applications and techniques, the optimization of existing protocols, and the exploration of new targets and organisms. Other potential future directions include the development of new fluorescent dyes with improved properties and the integration of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR into new technologies and platforms.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR involves a series of chemical reactions, starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-aminoethanol to form 5-bromo-2-ethoxy-3-methoxybenzyl alcohol. This intermediate product is then reacted with N,N-dimethylaminoethyl chloride to form N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine. Finally, the fluorescent dye N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR is synthesized by reacting the amine with the NHS ester of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has been widely used in scientific research for various applications, including imaging, labeling, and detection. It has been used for the detection of protein-protein interactions, the study of membrane dynamics, and the visualization of intracellular structures. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has also been used for the detection of reactive oxygen species, the study of cell signaling pathways, and the identification of cancer cells.
Propiedades
Nombre del producto |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine |
|---|---|
Fórmula molecular |
C14H23BrN2O2 |
Peso molecular |
331.25 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H23BrN2O2/c1-5-19-14-11(10-16-6-7-17(2)3)8-12(15)9-13(14)18-4/h8-9,16H,5-7,10H2,1-4H3 |
Clave InChI |
TYAVDJJZRBLUDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN(C)C)Br)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Br)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)





![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)